![molecular formula C16H18N4O B2990232 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone CAS No. 2309707-78-4](/img/structure/B2990232.png)
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone , identified by CAS number 2320222-18-0, is a novel azabicyclic structure with significant biological activity. This article explores its pharmacological properties, particularly its role as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is crucial for managing inflammatory conditions.
Structural Characteristics
The molecular formula of the compound is C18H24N4O2, with a molecular weight of 328.4 g/mol. The unique bicyclic structure contributes to its biological activity and potential therapeutic applications.
NAAA plays a vital role in the degradation of endogenous palmitoylethanolamide (PEA), an anti-inflammatory mediator. Inhibition of NAAA can enhance the levels of PEA, thereby prolonging its analgesic effects at sites of inflammation. Studies have shown that compounds similar to the target molecule exhibit potent inhibitory activity against NAAA, with some derivatives demonstrating IC50 values in the low nanomolar range (e.g., 0.042 μM) .
Biological Activity and Pharmacological Studies
Recent research has focused on the structure-activity relationship (SAR) of pyrazole azabicyclo[3.2.1]octane derivatives, revealing that modifications to the core structure can significantly impact their inhibitory potency against NAAA.
Table 1: Inhibitory Activity of Related Compounds
Compound ID | Structure Type | IC50 (μM) | Notes |
---|---|---|---|
ARN19689 | Pyrazole Sulfonamide | 0.042 | High selectivity for NAAA |
ARN16186 | Pyrazole Derivative | 0.078 | Good pharmacokinetic properties |
ARN50 | Modified Azabicyclo | 0.655 | Lower activity than ARN19689 |
Case Studies
In a study examining the pharmacological effects of several pyrazole derivatives, researchers noted that specific substitutions on the azabicyclo framework led to enhanced lipophilicity and improved binding affinity to NAAA, suggesting that careful modification of the molecular structure can optimize therapeutic effects .
Example Case Study: ARN19689
ARN19689 was identified as a lead compound due to its potent inhibitory effects on NAAA and favorable pharmacokinetics. It demonstrated significant anti-inflammatory effects in animal models, supporting its potential as a therapeutic agent for chronic pain management .
特性
IUPAC Name |
(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(12-3-1-6-17-11-12)20-13-4-5-14(20)10-15(9-13)19-8-2-7-18-19/h1-3,6-8,11,13-15H,4-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPQLOVBEOTIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CN=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。